4-Cromanona

Descripción general

Descripción

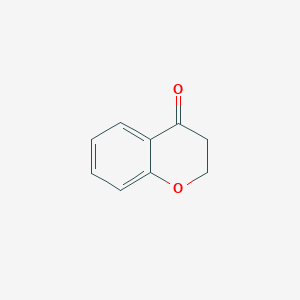

4-Chromanone, also known as chroman-4-one or 2,3-dihydro-1-benzopyran-4-one, is a significant heterocyclic compound that belongs to the class of oxygen-containing heterocycles. It consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone ring. This compound is a major building block in a variety of medicinal compounds and exhibits a broad spectrum of biological and pharmaceutical activities .

Synthetic Routes and Reaction Conditions:

Pechmann Condensation: One common method for synthesizing 4-chromanone involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid.

Industrial Production Methods:

- Industrial production methods for 4-chromanone typically involve large-scale application of the aforementioned synthetic routes, optimized for yield and cost-effectiveness. The Pechmann condensation and Michael addition methods are particularly favored due to their relatively straightforward procedures and scalability .

Types of Reactions:

Oxidation: 4-Chromanone can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of 4-chromanone can yield chroman derivatives.

Substitution: Substitution reactions at different positions of the chromanone ring can lead to a variety of substituted chromanones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Aplicaciones Científicas De Investigación

4-Chromanone and its derivatives have a wide range of applications in scientific research:

Chemistry: Used as building blocks in the synthesis of complex organic molecules.

Biology: Studied for their role in various biological processes and as potential therapeutic agents.

Medicine: Investigated for their pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as intermediates in the synthesis of various industrial chemicals

Mecanismo De Acción

Target of Action

4-Chromanone, also known as 2,3-dihydro-1-benzopyran-4-one, is a heterobicyclic compound that plays a significant role in medicinal chemistry . It exhibits a broad spectrum of biological and pharmaceutical activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal, and antitubercular activity . The primary targets of 4-Chromanone are therefore diverse and depend on the specific biological activity being considered.

Mode of Action

The mode of action of 4-Chromanone is complex due to its wide range of biological activities. The compound interacts with its targets in various ways, leading to different changes depending on the specific target and biological activity. For instance, as an anticancer agent, it may inhibit cell proliferation and induce apoptosis . As an antioxidant, it may neutralize reactive oxygen species, thereby protecting cells from oxidative damage .

Biochemical Pathways

4-Chromanone affects multiple biochemical pathways due to its diverse biological activities. For example, in its role as an antioxidant, it may be involved in pathways related to oxidative stress . As an anticancer agent, it may affect pathways related to cell proliferation and apoptosis . .

Result of Action

The molecular and cellular effects of 4-Chromanone’s action depend on the specific biological activity. For instance, as an anticancer agent, it may result in the inhibition of cell proliferation and the induction of apoptosis . As an antioxidant, it may neutralize reactive oxygen species, thereby protecting cells from oxidative damage .

Análisis Bioquímico

Biochemical Properties

4-Chromanone plays an important role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often leads to strong differences in the chemistry and biological activity of these compounds . For instance, 4-Chromanone derivatives exhibit a broad range of biological and pharmaceutical activities such as antibiotic, antiparasitic, anticancer, and anti-HIV activities .

Cellular Effects

4-Chromanone has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, 4-Chromanone-derived compounds have been shown to be active in photosynthesis and have a bleaching effect on the plastid system of Euglena gracilis .

Molecular Mechanism

The mechanism of action of 4-Chromanone at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 4-Chromanone vary with different dosages in animal models

Metabolic Pathways

4-Chromanone is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 4-Chromanone within cells and tissues are complex processes that involve interactions with various transporters or binding proteins

Subcellular Localization

The subcellular localization of 4-Chromanone and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Comparación Con Compuestos Similares

4-Chromanone is structurally related to several other compounds, including:

Chromone: Differing by the presence of a double bond between C-2 and C-3.

Flavanone: A 2-phenyl derivative of chroman-4-one.

Isoflavone: A 3-phenyl derivative of chroman-4-one.

Spirochromanone: Featuring a spiro linkage at the chromanone ring.

Uniqueness:

- The absence of a double bond between C-2 and C-3 in 4-chromanone distinguishes it from chromone and contributes to its unique biological activities .

By understanding the synthesis, reactions, applications, and mechanisms of 4-chromanone, researchers can continue to explore its potential in various scientific fields.

Actividad Biológica

4-Chromanone, also known as chroman-4-one, is a significant compound in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 4-chromanone, including its anticancer properties, effects on various cell lines, and potential therapeutic applications.

Overview of 4-Chromanone

4-Chromanone is a heterocyclic compound characterized by a benzopyran structure. Its derivatives have been extensively studied for their pharmacological properties, particularly in drug discovery and development. The compound serves as a scaffold for synthesizing various bioactive molecules, making it a valuable building block in medicinal chemistry .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 4-chromanone and its derivatives. The following table summarizes key findings from recent research regarding the anticancer efficacy of various 4-chromanone derivatives:

| Compound | Cell Line(s) Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6,7-Methylenedioxy-4-chromanone | MCF-7, T47D, MDA-MB-231 | ≤9.3 | Induces apoptosis |

| 3-Benzylidene-chroman-4-one | K562, MDA-MB-231, SK-N-M | ≤3.86 | Cell cycle arrest and apoptosis |

| 2-Hydroxy-4-chromanone derivatives | Various cancer cells | Potent | Cytotoxic activity |

| 6,8-Dibromo-2-pentylchroman-4-one | SIRT2 inhibition | 1.5 | Selective inhibition of SIRT2 |

These compounds exhibit significant cytotoxicity against various cancer cell lines, with mechanisms including apoptosis induction and cell cycle arrest. For instance, the compound 14b demonstrated selective cytotoxicity against breast cancer cells (MCF-7) by up-regulating pro-apoptotic genes such as P53 and Bax while down-regulating anti-apoptotic genes like Bcl-2 .

The biological activity of 4-chromanone derivatives can be attributed to several mechanisms:

- Apoptosis Induction : Many derivatives trigger programmed cell death in cancer cells by modulating the expression of key regulatory proteins involved in apoptosis.

- Cell Cycle Arrest : Compounds such as benzylidene derivatives have been shown to halt the cell cycle progression in cancer cells, preventing their proliferation.

- Enzyme Inhibition : Some derivatives selectively inhibit enzymes like SIRT2, which is implicated in neurodegenerative diseases and cancer progression .

Case Studies

Several case studies highlight the therapeutic potential of 4-chromanone:

- Study on Colon Cancer : A recent study synthesized novel chromone derivatives that exhibited potent activity against colon cancer cell lines (HCT-116). The compounds induced DNA fragmentation and altered mRNA expression levels of critical genes involved in apoptosis and cell cycle regulation .

- Breast Cancer Research : In another investigation focusing on breast cancer (MCF-7), certain chromanone derivatives were found to significantly increase the expression of pro-apoptotic markers while decreasing anti-apoptotic markers compared to untreated controls .

Future Directions

The ongoing research into 4-chromanone and its derivatives opens new avenues for drug development. Potential areas for future exploration include:

- Combination Therapies : Investigating the efficacy of combining chromanone derivatives with existing chemotherapeutic agents to enhance anticancer effects.

- Targeted Drug Delivery : Developing methods for targeted delivery of chromanone-based drugs to improve specificity and reduce side effects.

- Broader Biological Activities : Exploring other biological activities beyond anticancer effects, such as anti-inflammatory or antimicrobial properties.

Propiedades

IUPAC Name |

2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTDXOZUKAQDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060081 | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-37-2 | |

| Record name | Chromanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chromanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chromanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chroman-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-chromanone?

A1: The molecular formula of 4-chromanone is C9H8O2, and its molecular weight is 148.16 g/mol.

Q2: How can 4-chromanone be characterized spectroscopically?

A2: 4-chromanone can be characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide valuable information about the structure and stereochemistry of 4-chromanone derivatives. Studies have shown the impact of substituents on the chemical shifts of characteristic carbon atoms in the chromanone ring system, particularly at positions 2, 3, and 4. []

Q3: What are some common methods for synthesizing 4-chromanones?

A3: Several synthetic routes are available for preparing 4-chromanones, including:

- Cyclodehydration of o-hydroxyaryl-β-ketols: This method, often using reagents like HMPT, offers a versatile approach to access diverse 4-chromanone derivatives. []

- Palladium-catalyzed direct arylation: This approach allows for the direct introduction of aryl groups at the C-3 position of 4-chromanones, enabling the synthesis of racemic isoflavanones and 3,3-diaryl-4-chromanones. []

- Intramolecular Michael-type cyclization: This strategy, often employing a chiral catalyst, enables the stereoselective synthesis of 3-nitro-substituted 4-chromanones with potential biological activities. [, ]

- Condensation Reactions: 4-Chromanones can be synthesized through the condensation of phenols with α,β-unsaturated carboxylic acids using catalysts like zinc chloride/phosphorus oxychloride or aluminum chloride/phosphorus oxychloride. This reaction can lead to various benzodipyran derivatives depending on the reaction conditions and substituents present. []

Q4: How does the Corey-Chaykovsky reagent react with 4-chromanone-2-carboxylates?

A4: In an unusual reaction, dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent) facilitates C-methylation at the 2-position of 4-chromanone-2-carboxylates with high chemo- and regioselectivity. This finding highlights the unique reactivity of this reagent and its potential for modifying the chromanone framework. []

Q5: What is the role of formaldehyde in the synthesis of 4-chromanone derivatives?

A5: Formaldehyde plays a crucial role in the synthesis of 4-chromanone derivatives by participating in acid-catalyzed reactions with 4-chromanones, leading to the formation of various products, including acetoxymethyl derivatives, 1,3-dioxanes, and polymers, depending on the reaction conditions and the substitution pattern of the starting 4-chromanone. [, ]

Q6: Can you elaborate on the significance of the photochemical reactions of 4-chromanone derivatives?

A6: Photochemical reactions offer unique pathways to access diverse 4-chromanone derivatives. For example, the irradiation of 3-(2-alkenyl)estrone and 3-(2-alkenyl)-17-norestrone derivatives, followed by base-mediated intramolecular oxa-Michael cyclization, provides access to novel 4-chromanone moieties fused to estrone (and 17-norestrone). [] Additionally, the stereoselective photodimerization of (E)-3-benzylidene-4-chromanones in the crystalline state has been extensively studied. The presence and position of halogen substituents on the chromanone ring significantly influence the molecular packing in the crystal lattice, leading to the selective formation of either syn-head-to-head or anti-head-to-tail photodimers. []

Q7: What are some notable biological activities exhibited by 4-chromanone derivatives?

A7: 4-chromanone derivatives display a wide range of biological activities, including:

- Anti-platelet aggregative activity: Several Mannich bases of 4-chromanones demonstrate potent anti-platelet aggregative activity, particularly against ADP-induced platelet aggregation. These findings highlight the potential of these compounds as therapeutic agents for cardiovascular diseases. [, ]

- Anti-inflammatory activity: Certain Mannich bases of 4-chromanones exhibit significant anti-inflammatory activity in vivo, making them potential candidates for developing new anti-inflammatory drugs. []

- Antitumor activity: Studies have shown that 3,3-disubstituted 3-nitro-4-chromanones exhibit moderate to good in vitro antitumor activities against various cancer cell lines, making them promising lead compounds for further drug discovery efforts. []

- Anti-tubercular activity: 3-Benzylidene-4-chromanones have emerged as a novel cluster of anti-tubercular agents. Several derivatives show potent growth inhibition of Mycobacterium tuberculosis H37Rv in vitro, with promising selectivity indices compared to mammalian cells. []

- Antioxidant activity: Certain 3-benzylidene-4-chromanones, particularly those containing a catechol moiety, demonstrate potent free radical scavenging activity, indicating their potential as antioxidants. []

Q8: How do structural modifications on the 4-chromanone scaffold impact biological activity?

A8: Modifications on the 4-chromanone scaffold significantly influence biological activity, potency, and selectivity. Some key observations from SAR studies include:

- Substituents at the 3-position: The introduction of various substituents, such as benzylidene, nitro, and amino groups, at the 3-position of 4-chromanones plays a crucial role in modulating their biological activity. For example, 3-benzylidene-4-chromanones exhibit potent anti-tubercular, antioxidant, and α-glucosidase inhibitory activities. [, ] In contrast, 3-nitro-substituted 4-chromanones have shown promising antitumor activity. [, ]

- Substituents on the aromatic ring: The presence and nature of substituents on the aromatic ring of 4-chromanones also significantly impact their biological activity. For instance, the introduction of a halogen group on the chromanone moiety has been shown to influence the solid-state photodimerization behavior of (E)-3-benzylidene-4-chromanones by controlling their molecular arrangement in the crystalline state. [] Furthermore, 7-alkoxy substituents on the 4-chromanone ring enhance acyl-CoA: cholesterol acyltransferase (ACAT) inhibitory activity both in vitro and in vivo, highlighting the importance of this substitution pattern for developing novel cholesterol-lowering agents. []

- Stereochemistry: The stereochemistry of 4-chromanone derivatives also plays a crucial role in their biological activity. For instance, in the case of 3-amino-4-chromanols, the cis- and trans-isomers exhibit different pharmacological profiles, with the 7,8-dihydroxy-substituted cis-isomers showing strong β2-adrenergic receptor agonist activity while the corresponding trans-isomers lack this activity. This observation emphasizes the significance of controlling the stereochemistry during the synthesis of these compounds to obtain the desired biological activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.